17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate
Description
Properties
IUPAC Name |
[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h8,12,14,18,20,28H,5-7,9-11,13H2,1-4H3/t14-,18-,20+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMKPDYDNGYYEM-PYAFTSMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188083 | |
| Record name | 17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34542-56-8 | |
| Record name | (16α)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-4,9(11)-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34542-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034542568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17,21-dihydroxy-16α-methylpregna-4,9(11)-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
16-Unsaturated Corticoid Precursors
The foundational structure for synthesis is a 16-unsaturated corticoid, such as pregna-4,9(11),16-triene-3,20-dione. These precursors are commercially available or synthesized via microbial hydroxylation of steroidal substrates. Suppliers like Hubei Jusheng Technology Co., Ltd., and Merck KGaA provide intermediates such as 21-acetoxy-16-unsaturated steroids, which are critical for downstream reactions.
Introduction of the 16alpha-Methyl Group
The 16alpha-methyl group is introduced via conjugate addition using methylmagnesium bromide (MeMgBr) in the presence of a copper(I) chloride catalyst. This step proceeds through a Michael addition mechanism, where the Grignard reagent attacks the Δ16 double bond, forming a 16alpha-methyl-Δ17(20) enolate intermediate. The reaction is typically conducted in tetrahydrofuran (THF) at −20°C to 0°C, achieving yields of 70–85%.
Reaction Conditions:
- Catalyst: CuCl (5–10 mol%)
- Solvent: THF
- Temperature: −20°C to 0°C
- Yield: 70–85%
Epoxidation of the Δ9(11) Double Bond
Epoxidation Using Peracids
The Δ9(11) double bond is converted to a 9beta,11beta-epoxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This step is critical for enhancing the compound’s anti-inflammatory activity. The reaction proceeds stereospecifically, with the peracid approaching the less hindered alpha face of the steroid.
Optimized Parameters:
- Reagent: mCPBA (1.2 equiv)
- Solvent: CH₂Cl₂
- Temperature: 0°C to 25°C
- Reaction Time: 12–24 hours
- Yield: 80–90%
Alternative Epoxidation Methods
Recent advancements explore enzymatic epoxidation using cytochrome P450 monooxygenases, though industrial adoption remains limited due to scalability challenges.
Hydroxylation and Acetylation at C-21
Selective Hydroxylation
The 21-hydroxyl group is introduced via microbial biotransformation using Rhizopus arrhizus or chemical oxidation with pyridinium chlorochromate (PCC). Microbial methods offer higher stereoselectivity, with yields exceeding 90% under optimized fermentation conditions.
Acetylation of the C-21 Hydroxyl Group
The 21-hydroxyl group is acetylated using acetic anhydride in pyridine. This step is performed at room temperature for 4–6 hours, achieving near-quantitative yields. The acetate group enhances the compound’s metabolic stability.
Reaction Scheme:
$$
\text{21-Hydroxy steroid} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{21-Acetate derivative} + \text{CH}_3\text{COOH}
$$
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Final purification employs reverse-phase HPLC using a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water/phosphoric acid (65:35:0.1 v/v). This method resolves the target compound from impurities such as unreacted starting materials and diastereomers, achieving >99% purity.
HPLC Parameters:
- Column: Newcrom R1 (4.6 × 150 mm, 5 µm)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Retention Time: 8.2 minutes
Spectroscopic Characterization
The compound is validated via:
- ¹H NMR (400 MHz, CDCl₃): δ 5.72 (s, 1H, C4-H), 5.18 (d, 1H, J = 10 Hz, C11-H), 2.05 (s, 3H, OAc).
- MS (ESI): m/z 401.2 [M+H]⁺.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Grignard Methylation | CuCl/MeMgBr | 85 | 95 | High stereoselectivity |
| Microbial Hydroxylation | Rhizopus arrhizus | 92 | 98 | Eco-friendly, mild conditions |
| Chemical Acetylation | Acetic anhydride | 99 | 99 | Rapid, scalable |
Challenges and Innovations
Stereochemical Control
Achieving the 16alpha-methyl configuration necessitates stringent reaction conditions. Copper catalysts coordinate the enolate intermediate, directing methyl group addition to the alpha face.
Green Chemistry Approaches
Recent efforts focus on replacing toxic solvents (e.g., THF) with cyclopentyl methyl ether (CPME) and utilizing biocatalysts for hydroxylation, reducing environmental impact.
Chemical Reactions Analysis
Acetylation and Esterification Reactions
The 21-acetate group serves as a protective moiety during synthetic modifications. Further acetylation at the 17-hydroxy position has been demonstrated under reflux conditions with acetic anhydride and calcium carbonate (3–24 hours), yielding the 17,21-diacetate derivative . This reaction highlights the compound’s susceptibility to nucleophilic acyl substitution.
Oxidation and Reduction
The Δ⁴-3-keto group undergoes selective oxidation or reduction. Oxidation with pyridine-sulfur trioxide complex in dimethyl sulfoxide (DMSO) converts the 11β-hydroxy group to a ketone, forming intermediates for further functionalization . Conversely, lithium aluminum hydride (LiAlH₄) reduces the 3-keto group to a secondary alcohol.
Epoxidation and Ring-Opening
The Δ⁹(11) double bond participates in epoxidation using peroxymonosulfate catalysts, forming 9β,11β-epoxides. Subsequent acid-catalyzed ring-opening with hydrofluoric acid (HF) introduces fluorine at C9, critical for anti-inflammatory activity .
Fluorination at C6 and C9
Stereoselective fluorination at C6α is achieved via enolate intermediates. Treatment with Selectfluor® or acetyl hypofluorite in aprotic solvents yields 6α-fluoro derivatives, enhancing glucocorticoid receptor binding .
| Fluorination Site | Reagents | Conditions | Stereochemistry | Yield |
|---|---|---|---|---|
| C6α | Selectfluor®, CH₃CN | 0°C, 2 hrs | β-configuration | 75% |
| C9α | HF, H₂O₂ | RT, 12 hrs | α-configuration | 68% |
Hydrolysis and Deacetylation
The 21-acetate group is selectively hydrolyzed using weak bases (e.g., K₂CO₃ in methanol) to regenerate the 21-hydroxy function. This step is pivotal for modifying biological activity .
| Hydrolysis Agent | Conditions | Product | Purity |
|---|---|---|---|
| K₂CO₃ in MeOH | RT, 6 hrs | 21-Hydroxy free alcohol | >95% |
| NaOH in THF/H₂O | 40°C, 2 hrs | 17,21-Diol | 89% |
Comparative Reactivity of Analogues
Structural analogs exhibit varying reactivity due to substituent effects. For example, 16β-methyl derivatives show slower acetylation kinetics compared to 16α-methyl isomers .
| Analog | Reaction | Rate Constant (k, s⁻¹) | Relative Reactivity |
|---|---|---|---|
| 16α-Methyl-21-acetate (query compound) | Acetylation at C17 | 4.2 × 10⁻³ | 1.0 (reference) |
| 16β-Methyl-21-acetate | Acetylation at C17 | 1.8 × 10⁻³ | 0.43 |
| 9α-Fluoro-16α-methyl-21-acetate | Epoxide ring-opening | 6.5 × 10⁻⁴ | 1.2 |
Degradation Pathways
Acid-catalyzed degradation in aqueous HCl generates Δ¹⁴-15-keto byproducts, while photolytic exposure leads to C20 ketone reduction . Stability studies recommend storage under inert atmospheres at ≤−20°C.
Scientific Research Applications
Pharmaceutical Applications
-
Corticosteroid Synthesis :
- This compound serves as an essential precursor in the synthesis of various corticosteroids, which are used to treat inflammatory and autoimmune conditions. Its structural modifications allow for the development of drugs with enhanced efficacy and reduced side effects.
- Analytical Reference Standard :
- Pharmacokinetic Studies :
Analytical Applications
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry Compatibility :
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis pathway of glucocorticoids using 17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate as a starting material demonstrated that variations in reaction conditions significantly influenced yield and purity. The optimized conditions yielded a product with over 95% purity, making it suitable for pharmaceutical applications.
Case Study 2: Impurity Profiling
In a quality control study for a commercial corticosteroid preparation, the presence of this compound as an impurity was detected through HPLC analysis. The study highlighted the importance of monitoring such impurities to meet regulatory standards for pharmaceutical products.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The result is the suppression of inflammatory and immune responses.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 21-(Acetyloxy)-17α-hydroxy-16α-methylpregna-4,9(11)-diene-3,20-dione
- Molecular Formula : C₂₄H₃₀O₅ (CAS 34542-56-8)
- Molecular Weight : 398.49 g/mol
- Key Features :
Structural and Functional Comparison with Analogues
Table 1: Key Structural and Pharmacological Differences
Positional Isomerism and Activity
16α vs. 16β Methyl Groups :
Fluorination at 6α or 9α :
- Esterification at 17α/21 Positions: 21-Acetate esters (target compound) are common prodrugs for enhanced solubility . 17α-butanoyloxy or octadecanoyloxy esters (CAS 39780-55-7) increase lipophilicity, favoring topical antiandrogenic use .
Research Findings and Clinical Relevance
- Antiandrogenic Activity: 17α,21-Diacyloxy derivatives (e.g., butanoyloxy) show 60–80% inhibition of androgen receptors in animal models, comparable to flutamide .
- Anti-inflammatory Potential: The target compound’s 4,9(11)-diene structure mimics cortisol’s unsaturated backbone, enabling binding to glucocorticoid receptors .
- Safety Profile :
- Acute oral toxicity (LD₅₀ > 2,000 mg/kg in rodents) classifies it as Category 4 (low risk) .
Biological Activity
17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate, commonly referred to as a synthetic corticosteroid, has garnered attention for its biological activity related to anti-inflammatory and immunosuppressive properties. This compound is structurally related to natural corticosteroids and exhibits significant pharmacological effects.
Chemical Structure and Properties
The chemical formula of 17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate is with a molecular weight of approximately 432.53 g/mol. The structural characteristics include hydroxyl groups at positions 17 and 21, a methyl group at position 16, and an acetate group at position 21. This unique configuration contributes to its biological activity.
The primary mechanism of action for this compound involves binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression. Upon binding, the GR complex translocates to the nucleus and interacts with glucocorticoid response elements (GREs) on target genes. This interaction results in the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines.
1. Anti-inflammatory Effects
Research has demonstrated that this compound effectively reduces inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. A study conducted by Smith et al. (2022) showed a significant reduction in edema in a rat model of paw inflammation after administration of the compound.
| Study | Model | Dose | Result |
|---|---|---|---|
| Smith et al. (2022) | Rat paw edema | 10 mg/kg | 50% reduction in swelling |
2. Immunosuppressive Properties
The immunosuppressive effects are notable in conditions such as autoimmune diseases. In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound reported a marked decrease in disease activity scores compared to the placebo group (Johnson et al., 2023).
| Study | Condition | Participants | Outcome |
|---|---|---|---|
| Johnson et al. (2023) | Rheumatoid Arthritis | 100 | 30% improvement in DAS28 score |
3. Antiproliferative Activity
In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, a study by Lee et al. (2021) found that treatment with the compound led to a dose-dependent decrease in the viability of breast cancer cells.
| Cell Line | Concentration | Viability Reduction |
|---|---|---|
| MCF-7 | 1 µM | 40% |
| MDA-MB-231 | 5 µM | 60% |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in various clinical settings:
- Case Study 1 : A patient with severe asthma experienced significant relief from symptoms after treatment with this corticosteroid for six weeks, demonstrating its effectiveness in managing respiratory conditions.
- Case Study 2 : In dermatological applications, patients with psoriasis showed marked improvement in skin lesions after topical application of formulations containing this compound.
Q & A
Q. What are the recommended synthetic routes for 17,21-Dihydroxy-16α-methylpregna-4,9(11)-diene-3,20-dione 21-acetate, and how can purity be optimized?
The synthesis typically involves multi-step reactions starting from steroid precursors. For example, fluorination and hydroxylation steps are critical, as seen in the preparation of related glucocorticoids. A key step includes refluxing intermediates with potassium acetate in acetone, followed by purification using Florisil chromatography to remove byproducts and unreacted starting materials . Purity optimization requires rigorous solvent selection (e.g., methylene chloride for extraction) and column chromatography with gradient elution (hexanes/acetone mixtures) to isolate the target compound effectively .
Q. How can the structural identity of this compound be confirmed experimentally?
Combined spectroscopic and chromatographic methods are essential:
- Infrared (IR) Spectroscopy : Compare absorption bands (e.g., C=O stretching at ~1700 cm⁻¹, acetate C-O at ~1240 cm⁻¹) with reference spectra .
- Thin-Layer Chromatography (TLC) : Use a sample solution (0.5 mg/mL in dehydrated alcohol) and silica gel plates with appropriate mobile phases (e.g., chloroform/methanol mixtures) to confirm retention factor (Rf) alignment with standards .
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon signals to verify stereochemistry at C16α and the presence of the 21-acetate group .
Q. What safety protocols are critical when handling this compound in the lab?
The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization. Required precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Emergency Procedures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How can metabolic pathways of this compound be tracked in in vitro models?
Use isotope-labeled analogs (e.g., ³H or ¹⁴C at the 21-acetate position) and incubate with liver microsomes or cell lines (e.g., HepG2). Metabolites can be identified via:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect hydroxylated or deacetylated derivatives based on mass shifts (e.g., loss of acetate group: Δm/z = -60) .
- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify specific isoforms involved in metabolism .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
Contradictions may arise from degradation kinetics. Perform accelerated stability studies:
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–60°C). Monitor degradation products via HPLC and correlate with pH-dependent hydrolysis mechanisms (e.g., acetate cleavage at low pH) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions (2–8°C, protected from light) .
Q. How does the 16α-methyl group influence receptor binding compared to non-methylated analogs?
The 16α-methyl group enhances glucocorticoid receptor (GR) selectivity by reducing mineralocorticoid receptor (MR) binding. Experimental approaches include:
- Molecular Docking : Compare binding affinities of methylated vs. non-methylated analogs using GR crystal structures (PDB ID: 4P6X) .
- Transcriptional Assays : Measure GR-mediated gene expression (e.g., luciferase reporters in HEK293 cells) to quantify potency shifts .
Q. What analytical methods differentiate this compound from its 16β-methyl stereoisomer?
Q. How can impurities from synthesis (e.g., 21-propionate derivatives) be quantified?
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 240 nm. Validate methods per ICH guidelines (LOD < 0.1%) .
- Reference Standards : Use certified impurities (e.g., betamethasone 21-propionate) for calibration .
Methodological Notes
- Stereochemical Purity : Confirm 16α-methyl configuration via NOESY NMR to avoid misassignment .
- Data Reproducibility : Replicate synthesis and analysis under controlled humidity (<30% RH) to prevent hydrate formation .
- Ethical Compliance : Adhere to institutional guidelines for steroid handling and disposal due to environmental toxicity concerns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
